molecular formula C9H11NO5 B8472155 Cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate

Cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate

Cat. No.: B8472155
M. Wt: 213.19 g/mol
InChI Key: FJBPDAJKMOZFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

cyclobutyl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C9H11NO5/c11-7-4-5-8(12)10(7)15-9(13)14-6-2-1-3-6/h6H,1-5H2

InChI Key

FJBPDAJKMOZFQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclobutanol (2 g, 27.7 mmol) and N,N-Dimethylaniline (3.69 g, 30.5 mmol) were slowly added to a mixture of triphosgene (8.22 g, 27.7 mmol, 1 eq) in dry THF (20 mL) at 0° C. After 10 minutes, the reaction was warmed to 10° C. and stirred for 12 hour. Dry CH2Cl2 (20 mL) was added and the mixture was poured slowly into a solution of N-hydroxysuccinimide (4.14 g, 36 mmol) in dry CH2Cl2 (20 mL) at 0° C. The mixture was stirred at 10° C. for 10 hours. H2O (20 mL) was added and the mixture was stirred for 3 hours. The mixture was extracted with ethyl acetate (2×30 mL). The organic layer was washed with brine (20 mL) and dried over Na2SO4. The solvent was removed under vacuum resulting in cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate (1 g, 16% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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